molecular formula C16H16N4O5S2 B284205 N-[4-HYDROXY-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)PHENYL]-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE

N-[4-HYDROXY-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)PHENYL]-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE

Cat. No.: B284205
M. Wt: 408.5 g/mol
InChI Key: HNHWPRJLVVWHAK-UHFFFAOYSA-N
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Description

N-[4-HYDROXY-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)PHENYL]-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE is a complex organic compound that features a triazole ring, a phenyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-HYDROXY-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)PHENYL]-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Introduction of the Sulfonamide Group: The sulfonamide group is added using sulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-HYDROXY-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)PHENYL]-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the sulfonamide group would produce an amine.

Scientific Research Applications

N-[4-HYDROXY-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)PHENYL]-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Biology: It can be used in biochemical assays to study enzyme inhibition or protein-ligand interactions.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[4-HYDROXY-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)PHENYL]-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The triazole ring can interact with metal ions or enzyme active sites, while the sulfonamide group can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: These compounds also contain a triazole ring and have similar chemical properties.

    Sulfonamide Derivatives: Compounds with a sulfonamide group share similar reactivity and biological activity.

Uniqueness

N-[4-HYDROXY-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)PHENYL]-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both a triazole ring and a sulfonamide group allows for diverse interactions with biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C16H16N4O5S2

Molecular Weight

408.5 g/mol

IUPAC Name

N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)phenyl]-2,5-dimethoxybenzenesulfonamide

InChI

InChI=1S/C16H16N4O5S2/c1-24-11-4-6-13(25-2)15(8-11)27(22,23)20-10-3-5-12(21)14(7-10)26-16-17-9-18-19-16/h3-9,20-21H,1-2H3,(H,17,18,19)

InChI Key

HNHWPRJLVVWHAK-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC=NN3

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC=NN3

Origin of Product

United States

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